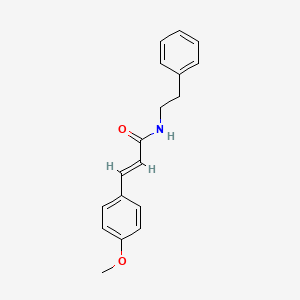

3-(4-methoxyphenyl)-N-(2-phenylethyl)acrylamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acrylamide derivatives, such as 3-(4-Methoxyphenyl)-N-(2-phenylethyl)acrylamide, typically involves acylation reactions. A similar compound, N-(2-Bromo-4-methoxyphenyl)acrylamide, was synthesized through the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, yielding a high 95.7% product. This method highlighted the effect of reactants' molar ratio, reaction temperature, time, and the addition of alkali on the acylation reaction, offering a high yield and simple operation advantages (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

The molecular structure of related acrylamide compounds has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT). For instance, a novel compound with a similar structure was analyzed, revealing its crystallization in a triclinic system and providing detailed geometrical parameters obtained from X-ray and DFT calculations. This comprehensive structural analysis aids in understanding the molecular conformation, vibrational frequencies, and electronic properties of these compounds (S. Demir et al., 2015).

Chemical Reactions and Properties

Acrylamide derivatives undergo various chemical reactions, including polymerization, which significantly impacts their chemical properties. For example, the polymerization of N-alkyl-N-(phosphonoethyl) substituted (meth)acrylamides yields products with improved hydrolytic stability compared to their ester counterparts. This reaction also highlights the acrylamides' potential for forming bonds with enamel and dentin, demonstrating their chemical reactivity and application in niche areas (J. Klee, U. Lehmann, 2009).

Physical Properties Analysis

The physical properties, including solubility and thermoresponsive behavior, are critical for understanding the utility and behavior of acrylamide compounds in various environments. Solubility studies on N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solutions provide insights into the solid–liquid equilibrium essential for product and process design in industrial applications (Xinding Yao et al., 2010). Additionally, the synthesis and solution properties of poly[oligo(ethylene glycol) (meth)acrylamides] reveal biocompatible PEG analogues with improved solubility in water and alcohols, demonstrating their potential in biomedical applications (Giles B H Chua et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(4-Methoxyphenyl)-N-(2-phenylethyl)acrylamide and similar compounds include reactivity towards various chemical agents and conditions. For instance, the study on the anti-bacterial and anti-fungal evaluation of acrylamide derivatives highlights their potential in developing new antimicrobial agents. These compounds, prepared by reaction with 4-amino-1,2,4-Triazole and aromatic aldehydes, exhibited promising anti-microbial and anti-fungal activity (P. Patel, Ashvin D. Panchal, 2012).

属性

IUPAC Name |

(E)-3-(4-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-10-7-16(8-11-17)9-12-18(20)19-14-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBUOWQQBCGNFP-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5674357.png)

![2-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5674360.png)

![1-ethyl-4-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5674376.png)

![3-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}quinazolin-4(3H)-one](/img/structure/B5674388.png)

![(1S*,5R*)-3-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5674395.png)

![N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5674399.png)

![3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide](/img/structure/B5674412.png)

![8-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674427.png)

![methyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5674449.png)